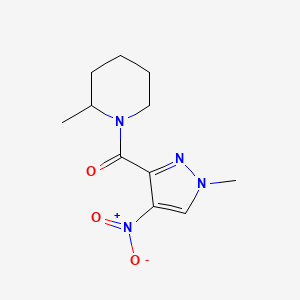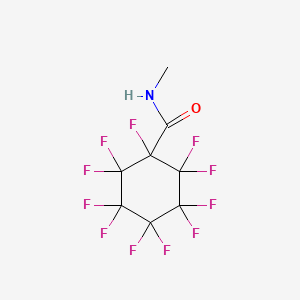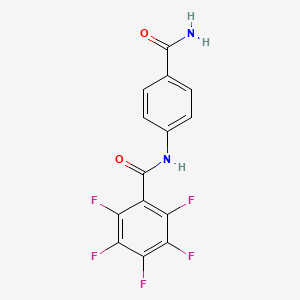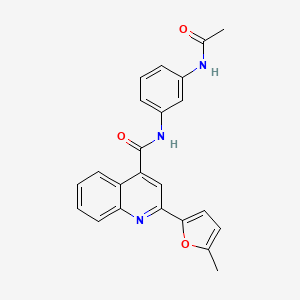
(1-methyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is used as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anticancer and antiviral activities. The presence of the pyrazole ring is crucial for its biological activity .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications .
作用機序
(1-メチル-4-ニトロ-1H-ピラゾール-3-イル)(2-メチルピペリジン-1-イル)メタノンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に作用し、その活性を調節する可能性があります。ニトロ基は、生体内で還元されて反応性中間体を生成し、細胞成分と相互作用することで治療効果をもたらす可能性があります。
類似化合物:
(1-メチル-4-ニトロ-1H-ピラゾール-3-イル)(2-エチルピペリジン-1-イル)メタノン: ピペリジン環のメチル基の代わりにエチル基を持つ類似の構造。
(1-メチル-4-ニトロ-1H-ピラゾール-3-イル)(2-メチルピロリジン-1-イル)メタノン: ピペリジン環の代わりにピロリジン環を持つ類似の構造。
独自性:
- (1-メチル-4-ニトロ-1H-ピラゾール-3-イル)(2-メチルピペリジン-1-イル)メタノンにニトロ基とピペリジン環の両方が存在することで、独特な電子特性と立体特性が得られ、他の類似化合物とは異なっています。
- その特定の置換パターンにより、生体標的や化学試薬との独特な相互作用が可能になり、様々な用途における汎用性が向上しています。
類似化合物との比較
Similar Compounds
(2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Similar structure with a morpholine ring instead of a piperidine ring.
3(5)-Aminopyrazoles: Known for their use in the synthesis of condensed heterocyclic systems.
Indole Derivatives: Share similar biological activities and are used in drug development.
Uniqueness
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of a pyrazole ring with a nitro group and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C11H16N4O3 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
(1-methyl-4-nitropyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16N4O3/c1-8-5-3-4-6-14(8)11(16)10-9(15(17)18)7-13(2)12-10/h7-8H,3-6H2,1-2H3 |
InChIキー |
NBXCVNZSOKGOHE-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10971791.png)


![3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971802.png)

![4-{[(2-ethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10971807.png)
![4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide](/img/structure/B10971808.png)
![4-cyano-N,N-diethyl-5-{[(3-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10971827.png)
![furan-2-yl[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B10971835.png)
![2-chloro-4-fluoro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971840.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide](/img/structure/B10971864.png)
